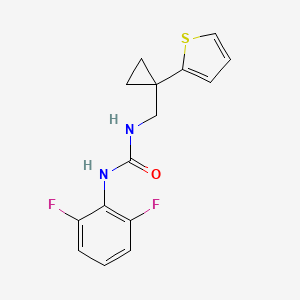

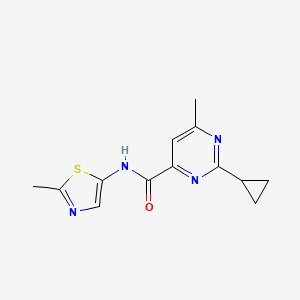

![molecular formula C16H18ClN3OS B2472632 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide CAS No. 361168-57-2](/img/structure/B2472632.png)

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative with a thieno[3,4-c]pyrazole moiety. Benzamides are a class of compounds containing a benzoyl group bonded to an amide group. Thieno[3,4-c]pyrazoles are heterocyclic compounds containing a thiophene and a pyrazole ring fused together .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and thieno[3,4-c]pyrazole groups. For example, the amide group in benzamides can participate in various reactions such as hydrolysis, reduction, and condensation .Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including those with tert-butyl groups, have been synthesized and evaluated as potential inhibitors of photosynthetic electron transport. These compounds are investigated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, suggesting their potential application as herbicides. The structure-activity relationship analysis indicates that the inhibitory potential is mainly associated with their electrostatic properties (Vicentini et al., 2005).

Antifungal and Antimycobacterial Activities

Substituted pyrazinecarboxamides, including those with tert-butyl groups, have been synthesized and shown to exhibit significant antifungal and antimycobacterial activities. These activities are evaluated against various strains, including Mycobacterium tuberculosis and Trichophyton mentagrophytes, highlighting their potential as pharmaceutical agents (Doležal et al., 2006).

Antitumor Activity

Novel compounds, such as 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products and containing tert-butyl groups, have been synthesized and investigated for their antitumor activity. These compounds exhibit promising in vitro anti-cancer activity against a panel of cell lines, suggesting their potential for development into therapeutic agents (Maftei et al., 2016).

Insecticidal Activity

N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole have been designed and synthesized, demonstrating good insecticidal activities against agricultural pests. These findings indicate the potential for developing environmentally friendly pest control agents (Wang et al., 2011).

Conducting Metallopolymer Development

Research into the electropolymerization of ruthenium(II) bis(pyrazolyl)pyridine complexes, potentially including those with tert-butyl substituents, has led to the formation of novel conducting metallopolymers. These materials, which consist of ruthenium(II) complex fragments linked via electrochemically coupled pendant groups, show promise for applications in electronic and photonic devices (Zhu & Holliday, 2010).

properties

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c1-16(2,3)20-14(11-8-22-9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCRLONJSZDIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

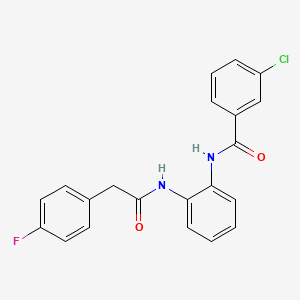

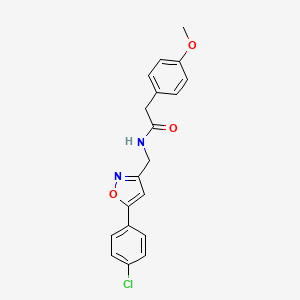

![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2472551.png)

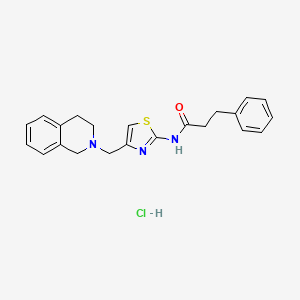

![4',5-Dihydroxy-3-[(2-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-7-[[3-O-beta-D-glucopyranosyl-2-O-(4-hydroxy-trans-cinnamoyl)-beta-D-glucopyranosyl]oxy]flavone](/img/structure/B2472558.png)

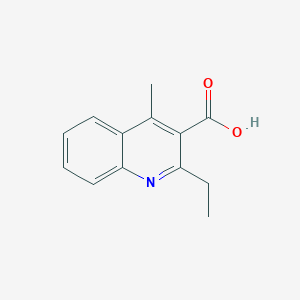

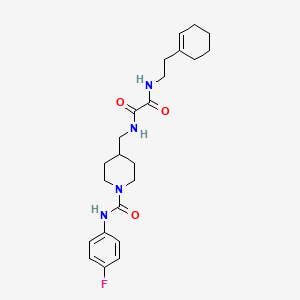

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2472564.png)

![4-fluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2472566.png)

![Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B2472567.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2472569.png)

![2-[(Cyclopropylcarbamoyl)amino]acetic acid](/img/structure/B2472570.png)